4-(2,2-Difluoroethoxy)-2-methoxyaniline
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Overview
Description
4-(2,2-Difluoroethoxy)-2-methoxyaniline is an organic compound that features both difluoroethoxy and methoxyaniline functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Difluoroethoxy)-2-methoxyaniline typically involves the reaction of 2-methoxyaniline with a difluoroethoxy-containing reagent under controlled conditions. One common method involves the use of difluorocarbene intermediates, which can be generated in situ using reagents such as potassium fluoride (KF) and chlorodifluoromethane (ClCF2H) under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Difluoroethoxy)-2-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
4-(2,2-Difluoroethoxy)-2-methoxyaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(2,2-Difluoroethoxy)-2-methoxyaniline involves its interaction with specific molecular targets and pathways. The difluoroethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(2,2,2-Trifluoroethoxy)aniline: This compound has a trifluoroethoxy group instead of a difluoroethoxy group, which can affect its reactivity and biological activity.
2-Methoxyaniline: Lacks the difluoroethoxy group, making it less lipophilic and potentially less bioactive.
4-(2,2-Difluoroethoxy)phenol: Similar structure but with a hydroxyl group instead of a methoxy group, which can influence its chemical properties and applications.
Uniqueness
4-(2,2-Difluoroethoxy)-2-methoxyaniline is unique due to the presence of both difluoroethoxy and methoxyaniline groups, which confer distinct chemical and biological properties. The difluoroethoxy group enhances lipophilicity and stability, while the methoxyaniline group provides a site for further functionalization and interaction with biological targets .
Properties
IUPAC Name |
4-(2,2-difluoroethoxy)-2-methoxyaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2NO2/c1-13-8-4-6(2-3-7(8)12)14-5-9(10)11/h2-4,9H,5,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWUYCCMCCGIOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)OCC(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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